CCT128930 is a potent and selective inhibitor of the serine/threonine kinase AKT2, which plays a critical role in various cellular processes, including cell survival, proliferation, and metabolism. This compound has garnered attention in cancer research due to its ability to inhibit tumor growth in various preclinical models, particularly in cancers characterized by aberrant AKT signaling.
CCT128930 was developed as part of a series of pyrrolopyrimidine derivatives aimed at selectively targeting the AKT signaling pathway. It is classified as an ATP-competitive inhibitor, demonstrating a high degree of selectivity for AKT2 over other kinases, including protein kinase A. The compound has been extensively studied for its pharmacological properties and therapeutic potential in oncology .
The synthesis of CCT128930 involves several key steps, focusing on the modification of the pyrrolopyrimidine scaffold to enhance selectivity and potency. The initial synthesis began with the coupling of 4-aminopiperidine and pyrrolopyrimidine moieties, which led to the formation of CCT128930. Further modifications were made to improve its pharmacokinetic properties, such as oral bioavailability and metabolic stability .
The synthetic route typically includes:
CCT128930 has a complex molecular structure characterized by its pyrrolopyrimidine backbone. The molecular formula is C17H22N4O, with a molecular weight of approximately 302.39 g/mol. The structure includes:
The three-dimensional conformation allows for effective binding to the active site of AKT2, which is crucial for its function as an inhibitor .
CCT128930 undergoes several chemical reactions relevant to its mechanism of action:
These reactions are essential for understanding how CCT128930 exerts its antitumor effects.
CCT128930 functions primarily through competitive inhibition of AKT2 by binding to its ATP-binding site. This inhibition prevents the phosphorylation of key substrates involved in cell growth and survival pathways:
This mechanism underscores its potential as a therapeutic agent in cancers with dysregulated AKT signaling.
CCT128930 exhibits several notable physical and chemical properties:
These properties are critical for determining suitable formulations for therapeutic use.
CCT128930 has significant applications in cancer research:
The PI3K-AKT-mTOR pathway initiates when extracellular growth factors activate receptor tyrosine kinases (RTKs), leading to PI3K recruitment and phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). This lipid second messenger recruits AKT to the plasma membrane via its pleckstrin homology (PH) domain, facilitating phosphorylation at two critical regulatory sites: Threonine 308 (Thr308) by phosphoinositide-dependent kinase 1 (PDK1) and Serine 473 (Ser473) by the mammalian target of rapamycin complex 2 (mTORC2). This dual phosphorylation triggers a conformational change that fully activates AKT kinase function [5] [9].
Isoform-Specific Functions and Oncogenic Roles:AKT comprises three highly conserved isoforms (AKT1, AKT2, AKT3) encoded by distinct genes, each exhibiting both overlapping and unique physiological and pathological functions. While all isoforms share the core structure—an N-terminal PH domain, a central kinase domain, and a C-terminal regulatory domain—their expression patterns, subcellular localization, and substrate preferences differ significantly:
Table 1: AKT Isoforms: Functions and Oncogenic Associations
Isoform | Chromosomal Location | Primary Tissue Expression | Key Physiological Functions | Oncogenic Associations |
---|---|---|---|---|
AKT1 | 14q32 | Ubiquitous | Cell survival, growth | Solid tumors (amplification/mutation), Overgrowth syndromes |
AKT2 | 19q13 | Insulin-sensitive tissues | Glucose metabolism, insulin signaling | Diabetes with lipodystrophy, Ovarian/pancreatic cancers (amplification) |
AKT3 | 1q44 | Brain, testis | Brain development | Melanoma, glioblastoma (amplification/activation) |
Structural studies reveal that differences in the linker domain between the PH and kinase domains contribute to isoform-specific substrate recognition. For instance, AKT1 phosphorylation by casein kinase 2 at Ser131 within this region enables specific interaction with palladin, an actin-associated protein regulating cell motility [5] [7]. In cancer, isoform-specific deregulation drives distinct pathological outcomes:
Genetic Alterations Driving Pathway Activation:Dysregulation of the PI3K-AKT-mTOR axis occurs through multiple genetic mechanisms across diverse cancers:
Table 2: Prevalence of Key Genetic Alterations in the PI3K-AKT-mTOR Pathway Across Cancers
Genetic Alteration | Example Alterations | Key Cancer Types | Prevalence (%) |
---|---|---|---|
PIK3CA Mutation | E542K, E545K, H1047R | Breast cancer, Endometrial carcinoma, Colorectal cancer | 11-35% |
PTEN Loss | Deletion, Mutation, Epigenetic silencing | Glioblastoma, Prostate cancer, Endometrial carcinoma | 20-40% |
AKT1 Amplification | Copy number gain | Breast cancer, Lung squamous carcinoma | 5-10% |
AKT2 Amplification | Copy number gain | Ovarian cancer, Pancreatic cancer | 5-15% |
AKT3 Amplification | Copy number gain | Melanoma, Glioblastoma | 5-12% |
These genetic events collectively result in hyperphosphorylation of AKT substrates, including GSK-3β (glycogen synthase kinase 3-beta), PRAS40 (proline-rich AKT substrate 40), FOXO transcription factors, and BAD (Bcl-2-associated death promoter). This drives uncontrolled cell cycle progression, suppression of apoptosis, enhanced protein synthesis, and metabolic adaptations that fuel tumor growth and survival [6] [9].
The frequency of PI3K-AKT-mTOR pathway alterations across diverse malignancies, coupled with AKT's position as a central signaling hub, provides a compelling rationale for therapeutic targeting. Early approaches focused on pan-AKT inhibition but faced challenges due to structural homology among AGC kinases and compensatory feedback loops. CCT128930 emerged as a second-generation inhibitor designed to overcome these limitations through structural precision.
CCT128930 Discovery and Mechanism of Action:CCT128930 was developed using fragment-based in silico screening and structure-guided optimization against AKT's ATP-binding pocket. Its pyrrolopyrimidine core enables high-affinity binding, while strategic chemical modifications confer selectivity by exploiting a single amino acid difference in the kinase domain between AKT (Met282) and the closely related PKA (Met173 in the PKA-AKT chimera). This allows CCT128930 to function as a potent ATP-competitive inhibitor with the following biochemical profile [2] [8]:
Table 3: Kinase Selectivity Profile of CCT128930
Kinase Target | IC₅₀ (nM) | Fold-Selectivity vs. AKT2 | Functional Significance |
---|---|---|---|
AKT2 | 6 | 1 | Primary therapeutic target |
PKA | 168 | 28 | Closest structural homolog |
p70S6K | 120 | 20 | Downstream mTOR effector |
PKCα | >10,000 | >1,666 | Off-target avoidance |
Antiproliferative Mechanisms:CCT128930 exerts potent growth-inhibitory effects through AKT-dependent and independent mechanisms:1. AKT-Dependent Pathway Suppression:- Substrate Phosphorylation Inhibition: In PTEN-null U87MG glioblastoma cells, CCT128930 (≥5 µM) significantly reduces phosphorylation of direct AKT substrates (pSer9-GSK3β, pThr246-PRAS40, pThr24-FOXO1) within 1 hour. At ≥10 µM, it inhibits phosphorylation of the downstream target pSer235/236-S6RP [1] [8].- Cell Cycle Arrest: Treatment of U87MG cells (18.9 µM, 24h) induces G1 phase accumulation (43.6% to 64.8%), mediated by downregulation of cyclin D1 and Cdc25A, with concomitant upregulation of CDK inhibitors p21 and p27. This arrest is consistent with AKT pathway blockade [1] [4].- Antitumor Activity in Xenografts: Intraperitoneal administration (25-40 mg/kg) inhibits growth of U87MG glioblastoma (Treated/Control ratio (T/C) = 48% at day 12) and HER2-positive/PIK3CA-mutant BT474 breast cancer xenografts (T/C = 29% at day 22) [1] [3] [8].
Table 4: Concentration-Dependent Mechanisms of CCT128930
Concentration Range | Cellular Effects | Key Mechanisms | Cell Lines Observed |
---|---|---|---|
1-10 µM | G1 cell cycle arrest | ↓Cyclin D1, ↓Cdc25A, ↑p21, ↑p27 | U87MG, LNCaP, PC3 |
≥5 µM | AKT substrate dephosphorylation | ↓pSer9-GSK3β, ↓pThr246-PRAS40, ↓pThr24-FOXO1 | U87MG, BT474 |
≥10 µM | S6RP dephosphorylation | ↓pSer235/236-S6RP | U87MG |
≥20 µM | Apoptosis, DNA damage, Autophagy | Caspase-3/9 activation, γ-H2AX↑, LC3-II conversion | HepG2, A549 |
Pharmacodynamic Biomarker Development:A key advancement facilitated by CCT128930 was the validation of non-invasive biomarkers for AKT inhibition:
Pharmacokinetic Profile and Antitumor Efficacy:CCT128930 exhibits favorable pharmacokinetic properties enabling antitumor activity:
Table 5: Pharmacokinetic Parameters of CCT128930 in Mice (25 mg/kg)
Route | Matrix | T₁/₂ (h) | Tₘₐₓ (h) | Cₘₐₓ (µM) | AUC₀₋∞ (µM·h) | Bioavailability (%) |
---|---|---|---|---|---|---|
Intravenous | Plasma | 0.95 | 0.083 | 6.36 | 4.62 | 100 |
Intraperitoneal | Plasma | 2.33 | 0.5 | 1.28 | 1.33 | 28.8 |
Intraperitoneal | Tumor | 3.89 | 1 | 8.02 | 25.8 | N/A |
Oral | Plasma | 0.57 | 0.5 | 0.43 | 0.39 | 8.5 |
The compound's ability to achieve tumor concentrations above its biochemical IC₅₀ for AKT2 (6 nM) for extended periods, coupled with demonstrable pathway modulation and efficacy in xenograft models, validated CCT128930 as a valuable chemical probe and therapeutic candidate. Its development paved the way for next-generation AKT inhibitors like capivasertib currently in clinical trials [2] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7